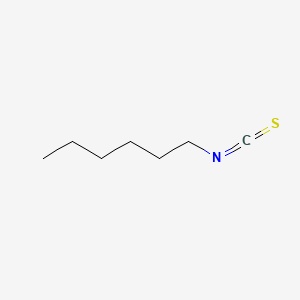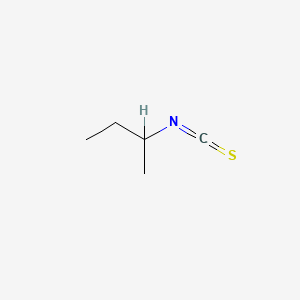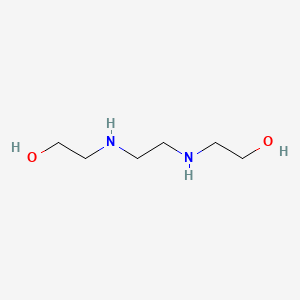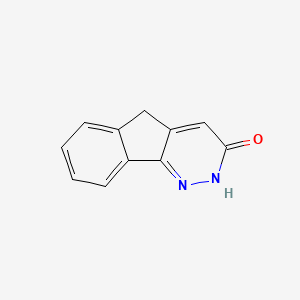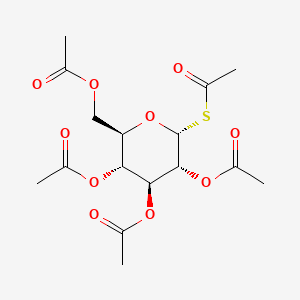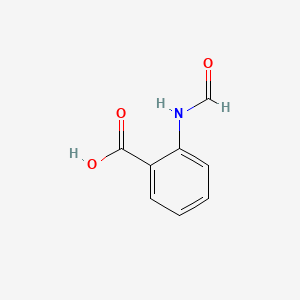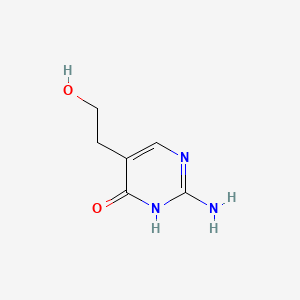
1-(4-Trifluoromethylphenyl)imidazole
Vue d'ensemble
Description
1-(4-Trifluoromethylphenyl)imidazole is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the trifluoromethyl group at the para position of the phenyl ring likely influences the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, a divergent and regioselective synthesis approach has been developed for 1,2,4- and 1,2,5-trisubstituted imidazoles, starting from a common intermediate . Although the paper does not specifically mention 1-(4-Trifluoromethylphenyl)imidazole, the general methodology could potentially be adapted for its synthesis by incorporating a 4-trifluoromethylphenyl group through a Suzuki coupling reaction.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using techniques such as NMR, Mass, IR spectroscopy, and X-ray crystallography . For example, the structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was characterized using these methods, providing insights into the geometric parameters and intermolecular interactions within the crystal structure . Similar analytical techniques could be employed to determine the molecular structure of 1-(4-Trifluoromethylphenyl)imidazole.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including N-alkylation, nucleophilic substitution, and rearrangements. For example, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles . While this paper does not directly discuss 1-(4-Trifluoromethylphenyl)imidazole, it highlights the reactivity of imidazole derivatives under basic conditions, which could be relevant for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by substituents on the imidazole ring. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, basicity, and overall reactivity. The molecular electrostatic surface analysis of a related imidazole derivative revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring . This information could be indicative of the reactivity patterns of 1-(4-Trifluoromethylphenyl)imidazole, particularly in interactions with biological targets or in catalytic processes.
Applications De Recherche Scientifique
Imidazole and its derivatives have a wide range of applications in various scientific fields . Here are some general applications:
-
Medicine and Pharmacology
- Imidazoles play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
- They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
-
Synthetic Chemistry
- Imidazoles are used in diverse multicomponent reactions conducted under different conditions .
- They are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
-
Industry
- Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
- They are utilized in a diverse range of applications, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
-
Fluorescent Protein Chromophores
-
Agrochemicals
-
Natural Products
-
Catalysis
-
Ionic Liquids
-
Dyes for Solar Cells and Other Optical Applications
-
Functional Materials
-
Synthesis of Biologically Active Molecules
- Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of a wide range of drugs, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
-
Regiocontrolled Synthesis
Safety And Hazards
When handling 1-(4-Trifluoromethylphenyl)imidazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Orientations Futures
Imidazole-based compounds, including 1-(4-Trifluoromethylphenyl)imidazole, have shown promising pharmacological effects, particularly as anticancer, anti-microbial, and anti-inflammatory agents, with a great potential for treating various human diseases . The research and development of imidazole-based drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that there is infinite potentiality for future research in this area .
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJKJTAYTFLIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180019 | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethylphenyl)imidazole | |
CAS RN |
25371-98-6 | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25371-98-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



